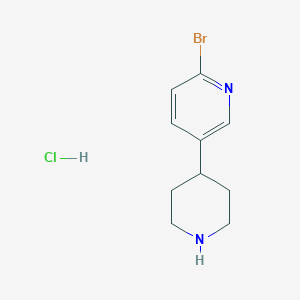
2-Bromo-5-(piperidin-4-yl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(piperidin-4-yl)pyridine hydrochloride is a chemical compound with the molecular formula C10H14BrClN2 It is a derivative of pyridine, substituted with a bromine atom at the 2-position and a piperidin-4-yl group at the 5-position, forming a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(piperidin-4-yl)pyridine hydrochloride typically involves the bromination of 5-(piperidin-4-yl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-(piperidin-4-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The piperidin-4-yl group can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 2-azido-5-(piperidin-4-yl)pyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-phenyl-5-(piperidin-4-yl)pyridine.
Scientific Research Applications
2-Bromo-5-(piperidin-4-yl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atom and piperidin-4-yl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
- 2-Bromo-6-(piperidin-4-yl)pyridine hydrochloride
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
Comparison: Compared to these similar compounds, 2-Bromo-5-(piperidin-4-yl)pyridine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C10H14BrClN2 |
|---|---|
Molecular Weight |
277.59 g/mol |
IUPAC Name |
2-bromo-5-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H13BrN2.ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H |
InChI Key |
UFLSVVNURSKHOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN=C(C=C2)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















